

Spectroscopic Data of 2-(2,4-Difluorophenyl)-1H-imidazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(2,4-Difluorophenyl)-1*H*-imidazole

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound **2-(2,4-Difluorophenyl)-1H-imidazole**. This analysis is crucial for its unambiguous identification, purity assessment, and structural elucidation, which are fundamental aspects of chemical research and drug development. This guide will detail the theoretical underpinnings and practical applications of key spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, in the characterization of this fluorinated imidazole derivative.

The strategic incorporation of fluorine atoms into pharmacologically active molecules is a widely recognized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The **2-(2,4-Difluorophenyl)-1H-imidazole** scaffold is, therefore, of significant interest in the development of novel therapeutic agents. Accurate and detailed spectroscopic data is the cornerstone of such research.

Molecular Structure and Spectroscopic Overview

2-(2,4-Difluorophenyl)-1H-imidazole possesses a molecular formula of $C_9H_6F_2N_2$ and a molecular weight of 180.16 g/mol. The molecule consists of a central imidazole ring substituted at the 2-position with a 2,4-difluorophenyl group. This structure gives rise to a unique spectroscopic fingerprint that can be deciphered using a combination of analytical techniques.

Molecular Structure of 2-(2,4-Difluorophenyl)-1H-imidazole

Caption: Chemical structure of 2-(2,4-Difluorophenyl)-1H-imidazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful and non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons and their chemical environments.

Experimental Protocol: A standard protocol for acquiring a ¹H NMR spectrum involves dissolving 5-20 mg of the sample in approximately 0.6 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[1] The spectrum is then recorded on a spectrometer, for instance, a 400 or 500 MHz instrument.[2][3]

Data Interpretation: While specific experimental data for 2-(2,4-Difluorophenyl)-1H-imidazole is not readily available in the searched literature, a predicted ¹H NMR spectrum can be inferred based on the analysis of similar structures.[4][5][6]

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constants (J, Hz)
Imidazole N-H	12.0 - 13.0	Broad Singlet	-
Imidazole C-H (2)	7.0 - 7.5	Singlet	-
Phenyl H	7.0 - 8.5	Multiplet	ortho, meta, para F-H couplings

Causality Behind Experimental Choices:

- **Deuterated Solvents:** Used to avoid large solvent signals that would overwhelm the analyte signals.

- TMS: An inert, volatile compound with a single, sharp signal at a high-field position, making it an excellent reference standard.[7]

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule.

Experimental Protocol: For a ¹³C NMR spectrum, a higher concentration of the sample (20-50 mg) is typically required due to the low natural abundance of the ¹³C isotope.[3] The experimental setup is similar to that of ¹H NMR, utilizing a deuterated solvent and TMS as a reference.[8][9] Proton decoupling is commonly employed to simplify the spectrum by removing C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single peak.[10]

Data Interpretation: Based on known chemical shift ranges for similar aromatic and heterocyclic compounds, the following table outlines the expected ¹³C NMR data for **2-(2,4-Difluorophenyl)-1H-imidazole**.[11][12][13]

Carbon	Predicted Chemical Shift (δ , ppm)
Imidazole C=N	145 - 155
Imidazole C-H	115 - 130
Phenyl C-F	155 - 165 (with C-F coupling)
Phenyl C-H	100 - 135 (with C-F coupling)
Phenyl C-C	120 - 140

Mass Spectrometry (MS)

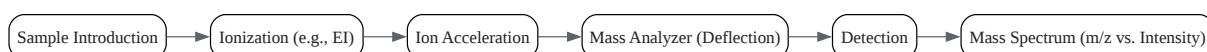
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound.

Experimental Protocol: A common ionization method for this type of molecule is Electron Ionization (EI), which involves bombarding the sample with a high-energy electron beam

(typically 70 eV).[14][15][16] This causes the molecule to ionize and fragment. The resulting ions are then separated by a mass analyzer and detected.[17][18]

Data Interpretation: The mass spectrum of **2-(2,4-Difluorophenyl)-1H-imidazole** is expected to show a molecular ion peak $[M]^+$ at an m/z corresponding to its molecular weight (180.16). Additionally, characteristic fragmentation patterns arising from the cleavage of the imidazole and difluorophenyl rings would be observed, aiding in structural confirmation.

Workflow for Mass Spectrometry Analysis



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Caption: A simplified workflow for mass spectrometry analysis.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a valuable tool for identifying the functional groups present in a molecule.

Experimental Protocol: A common and convenient method for obtaining an IR spectrum of a solid sample is Attenuated Total Reflectance (ATR) FTIR spectroscopy.[19][20][21] A small amount of the sample is placed directly on an ATR crystal (e.g., diamond), and the IR spectrum is recorded.[2] A background spectrum of the empty ATR crystal is first collected and automatically subtracted from the sample spectrum.[20]

Data Interpretation: The IR spectrum of **2-(2,4-Difluorophenyl)-1H-imidazole** is expected to exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

Functional Group	Expected Vibrational Frequency (cm ⁻¹)
N-H stretch (imidazole)	3100 - 3500 (broad)
C-H stretch (aromatic/imidazole)	3000 - 3100
C=N stretch (imidazole)	1600 - 1680
C=C stretch (aromatic)	1450 - 1600
C-F stretch	1100 - 1300

The presence of a broad band in the 3100-3500 cm⁻¹ region would be indicative of the N-H bond in the imidazole ring, while strong absorptions in the 1100-1300 cm⁻¹ range would confirm the presence of the C-F bonds.[22]

Conclusion

The spectroscopic techniques of NMR, MS, and IR provide a powerful and complementary suite of tools for the comprehensive characterization of **2-(2,4-Difluorophenyl)-1H-imidazole**. While a complete, experimentally verified dataset for this specific molecule is not readily available in the public domain, this guide provides a robust framework for its spectroscopic analysis based on established principles and data from analogous structures. For researchers and drug development professionals, a thorough understanding and application of these techniques are indispensable for ensuring the identity, purity, and structural integrity of this and other novel chemical entities.

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- To cite this document: BenchChem. [Spectroscopic Data of 2-(2,4-Difluorophenyl)-1H-imidazole: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [[https://www.benchchem.com/product/b3030263#spectroscopic-data-of-2-\(2,4-difluorophenyl\)-1H-imidazole](https://www.benchchem.com/product/b3030263#spectroscopic-data-of-2-(2,4-difluorophenyl)-1H-imidazole)]

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